Lipophilicity Differential Between 4-Methyl-6-(trifluoromethyl)pyridin-3-ol and Des-Methyl 6-(Trifluoromethyl)pyridin-3-ol
The presence of a 4-methyl substituent in the target compound confers increased lipophilicity relative to the des-methyl analog 6-(trifluoromethyl)pyridin-3-ol (CAS 216766-12-0). This difference is quantifiable through calculated LogP values and has direct implications for membrane permeability and compound partitioning in both synthetic workup and biological assays [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~1.8 (calculated) |
| Comparator Or Baseline | 6-(Trifluoromethyl)pyridin-3-ol (CAS 216766-12-0) |
| Quantified Difference | Not directly reported for comparator in same dataset; XLogP3 for structurally related 4-(trifluoromethyl)pyridin-3-ol is 1.4 [2] |
| Conditions | Computational prediction (unspecified software/method) |
Why This Matters
The increased LogP value of the 4-methyl analog may translate to improved membrane permeability in cellular assays and altered organic-aqueous partitioning during synthetic workup compared to des-methyl analogs, making it a distinct building block selection criterion.
- [1] Molaid. 4-甲基-6-三氟甲基-吡啶-3-醇 (CAS 1253790-72-5). Computational Properties: 辛醇/水分配系数(LogP): 1.8. Accessed April 2026. View Source
- [2] PubChem. 4-(Trifluoromethyl)pyridin-3-ol (CID 25210497). Computed Properties: XLogP3 = 1.4. National Center for Biotechnology Information. Accessed April 2026. View Source
